3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride (CAS 3193-51-9) is a saturated heterocyclic building block featuring a primary amine on a sulfolane (tetrahydrothiophene 1,1-dioxide) core. The sulfolane moiety is a highly polar, thermally stable, and metabolically robust scaffold characterized by its two strong hydrogen bond-accepting oxygen atoms. This compound is supplied as a crystalline hydrochloride salt, a form selected to enhance handling, stability, and solubility properties, making it a reliable precursor for applications in medicinal chemistry and specialty materials synthesis where precise control and high polarity are required.
Direct substitution of this compound is impractical for process-critical applications. Replacing the hydrochloride salt with the free base amine typically introduces significant challenges in material handling, such as inconsistent physical form (solid vs. oil), hygroscopicity, and reduced shelf-life, which compromise weighing accuracy and reaction reproducibility. Furthermore, substituting the sulfolane core with a more common heterocycle, such as pyrrolidine, fundamentally alters the molecule's core physicochemical properties. The sulfone group imparts high polarity, metabolic stability, and strong hydrogen-bond accepting character, whereas a pyrrolidine ring introduces a basic nitrogen center and different conformational dynamics, making it a functionally distinct scaffold for targeted synthesis and drug design.
As a hydrochloride salt, 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide is presented in a stable, crystalline solid form. This contrasts sharply with the corresponding free base, which, like many small primary amines, is prone to being a liquid, a low-melting solid, or hygroscopic. The solid salt form allows for precise, repeatable weighing and dispensing, which is critical for maintaining accurate stoichiometry in sensitive chemical reactions. This physical property minimizes handling errors and improves process control compared to the challenges of accurately dispensing a viscous liquid or hygroscopic solid.
| Evidence Dimension | Physical Form and Handling |
| Target Compound Data | Crystalline solid (as hydrochloride salt) |
| Comparator Or Baseline | Free Base Form (Often a liquid, oil, or hygroscopic low-melting solid) |
| Quantified Difference | Not applicable (Qualitative difference in physical state) |
| Conditions | Standard laboratory and manufacturing conditions |
Procuring the crystalline salt form ensures higher reproducibility in synthetic protocols by enabling accurate, consistent measurement of the reagent.
The core of the target compound is sulfolane (tetrahydrothiophene 1,1-dioxide), a scaffold with exceptional polarity and thermal stability. The parent sulfolane molecule has a very high boiling point of 285 °C and is miscible with water, indicating its highly polar nature. This is a direct result of the sulfone group, which acts as a strong dipole and hydrogen bond acceptor. In contrast, common comparator scaffolds like pyrrolidine are significantly less polar and more volatile. The high thermal stability of the sulfolane ring (stable up to 220 °C) ensures its integrity under a wide range of reaction conditions.
| Evidence Dimension | Boiling Point / Polarity Indicator |
| Target Compound Data | 285 °C (for the parent sulfolane core) |
| Comparator Or Baseline | Pyrrolidine (Boiling Point: 86-87 °C) |
| Quantified Difference | >198 °C higher boiling point than pyrrolidine |
| Conditions | Atmospheric pressure |
This scaffold is chosen when high polarity and thermal robustness are essential design elements, making it a non-interchangeable option for creating molecules requiring these specific properties.
The conversion of the primary amine to its hydrochloride salt drastically increases its aqueous solubility. This is a fundamental principle used to improve the handling of amine-containing compounds. The parent sulfolane scaffold is already miscible with water, and protonating the basic aminomethyl group further enhances its affinity for polar solvents. This high solubility is a significant advantage over the likely much lower solubility of the free base, enabling its use in aqueous or semi-aqueous reaction media, simplifying workup procedures, and allowing for the preparation of high-concentration stock solutions for biological screening assays.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | High (Expected for an amine hydrochloride on a water-miscible core) |
| Comparator Or Baseline | Free Base Form (Expected to have significantly lower water solubility) |
| Quantified Difference | Not quantified in literature, but a well-established principle of amine salts. |
| Conditions | Aqueous solutions, buffers |
High aqueous solubility expands the compound's utility in diverse process environments and is a critical enabling property for quantitative biological screening.
This building block is the right choice for medicinal chemistry programs aiming to incorporate a polar, metabolically stable, and conformationally constrained element. The sulfone group serves as a potent hydrogen bond acceptor, a feature used to enhance target binding or improve pharmacokinetic properties like solubility, making it a valuable alternative to other less polar cyclic amines.
For synthetic routes that benefit from or require aqueous reaction media, this compound's high water solubility makes it the preferred reagent. Its crystalline nature ensures accurate dosing, which, combined with its solubility, facilitates controlled reactions, simplified extractions, and reproducible outcomes in process development and scale-up.
In discovery chemistry, the ability to create high-concentration stock solutions in solvents like DMSO or water is essential for high-throughput screening (HTS). The hydrochloride salt form's enhanced solubility ensures that it can be readily incorporated into library synthesis workflows and reliably tested in biological assays without precipitation issues that can plague less soluble free bases.